N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-4-(1H-pyrazol-1-YL)butanamide
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Overview
Description
N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-4-(1H-pyrazol-1-YL)butanamide is a complex organic compound that features both benzimidazole and pyrazole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-4-(1H-pyrazol-1-YL)butanamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core . The pyrazole moiety can be introduced through the reaction of hydrazine with 1,3-diketones . The final coupling of these two moieties can be achieved through various coupling reactions, such as the use of carbodiimides or other activating agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-4-(1H-pyrazol-1-YL)butanamide can undergo various types of chemical reactions, including:
Oxidation: The benzimidazole and pyrazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives .
Scientific Research Applications
N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-4-(1H-pyrazol-1-YL)butanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-4-(1H-pyrazol-1-YL)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function . The pyrazole ring can also interact with various biological targets, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-4-(1H-pyrazol-1-YL)butanamide is unique due to the combination of benzimidazole and pyrazole moieties in a single molecule. This dual functionality can provide a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties .
Properties
Molecular Formula |
C22H23N5O |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C22H23N5O/c28-21(12-6-14-27-15-7-13-23-27)24-20(16-17-8-2-1-3-9-17)22-25-18-10-4-5-11-19(18)26-22/h1-5,7-11,13,15,20H,6,12,14,16H2,(H,24,28)(H,25,26) |
InChI Key |
DTXRULUVNFXCMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)CCCN4C=CC=N4 |
Origin of Product |
United States |
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